molecular formula C29H25NO4 B8055325 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

Cat. No.: B8055325
M. Wt: 451.5 g/mol
InChI Key: RAPMNQVPJSSLIN-NRFANRHFSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is a synthetic amino acid derivative featuring:

  • A 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis for its stability under basic conditions and ease of removal with piperidine .
  • A propanoic acid backbone, enabling integration into peptide chains or conjugation with other molecules.

This compound is primarily employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where its bulky aromatic side chain may influence target binding or pharmacokinetic properties.

Properties

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPMNQVPJSSLIN-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (R-Group) Molecular Formula Molecular Weight Purity (HPLC) Key Applications/Notes References
Target Compound: (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid Naphthalen-1-ylmethyl C₂₉H₂₅NO₄ 451.52* N/A Peptide synthesis; hydrophobic interactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl C₂₅H₂₃NO₄ 401.45 99.76% Laboratory chemicals; high stability
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole C₂₆H₂₁ClN₂O₄ 476.91 N/A Antiviral research; halogenated bioactivity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-allyl-1H-indol-3-yl)propanoic acid 2-Allylindole C₂₉H₂₆N₂O₄ 478.53 N/A Indole functionalization; allylation studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-Chloro-4-(trifluoromethyl)phenyl C₂₇H₂₁ClF₃NO₄ 548.91 N/A Enhanced electronic effects; drug design

*Molecular weight calculated based on formula from .

Key Observations:
  • Electronic Effects : Halogenated (e.g., 6-chloroindole) or trifluoromethyl-substituted analogs exhibit altered electronic profiles, impacting reactivity and bioactivity .
  • Synthetic Utility : Allyl- or methyl-substituted indole derivatives (e.g., ) are tailored for click chemistry or enzyme inhibition studies.

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